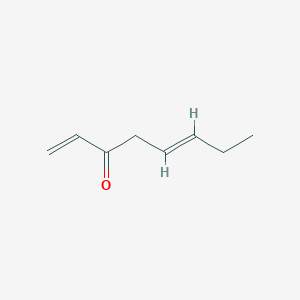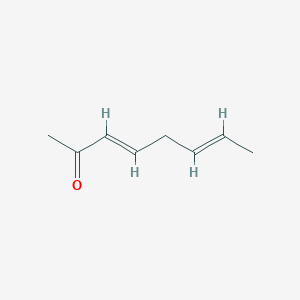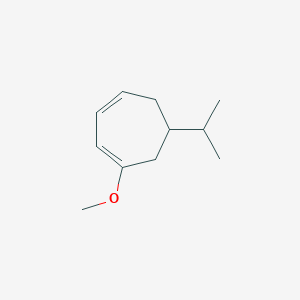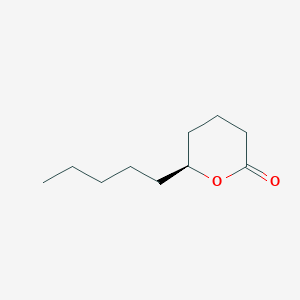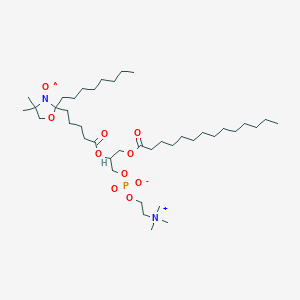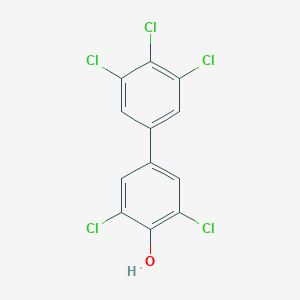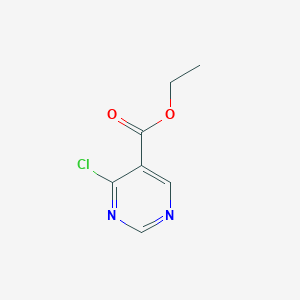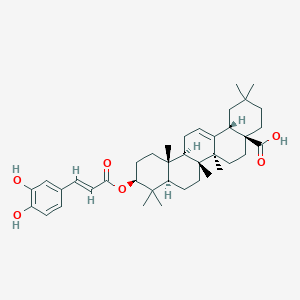![molecular formula C10H11BrN4O2 B149185 [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol CAS No. 132194-25-3](/img/structure/B149185.png)
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of purine and has been found to have significant effects on biochemical and physiological processes. In
Applications De Recherche Scientifique
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been extensively studied for its potential applications in various fields. In the field of biochemistry, this compound has been found to inhibit the activity of certain enzymes, which can have significant implications in the development of new drugs. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have antiviral properties, which can be useful in the treatment of viral infections.
Mécanisme D'action
The mechanism of action of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol involves its ability to inhibit the activity of certain enzymes, specifically adenosine deaminase and purine nucleoside phosphorylase. By inhibiting these enzymes, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol can modulate the levels of adenosine and other purine nucleosides, which can have significant effects on biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have significant effects on biochemical and physiological processes. This compound has been shown to inhibit the growth of certain cancer cells, which can have implications in the development of new cancer treatments. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has several advantages for lab experiments. This compound is readily available and can be synthesized in good yield and purity. Additionally, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol in lab experiments. This compound can be toxic at high concentrations, and its effects on human health are not well understood.
Orientations Futures
There are several future directions for the study of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol. One direction is the development of new drugs based on the mechanism of action of this compound. Additionally, further studies are needed to understand the effects of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol on human health and to determine its potential as a therapeutic agent. Finally, the synthesis method for [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol can be further optimized to improve yield and purity.
In conclusion, [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol is a chemical compound that has significant potential in various fields, including biochemistry, pharmacology, and medicine. The synthesis method for this compound has been established, and its mechanism of action is well understood. Further studies are needed to determine the potential of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol as a therapeutic agent and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol involves the reaction of 6-bromopurine with 2,5-anhydro-D-mannitol in the presence of a strong base. The reaction yields the desired compound in good yield and purity. This method has been optimized and established as a reliable and efficient way to synthesize [(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol.
Propriétés
Numéro CAS |
132194-25-3 |
|---|---|
Nom du produit |
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol |
Formule moléculaire |
C10H11BrN4O2 |
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11BrN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
Clé InChI |
PDKANGATJDONQC-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Br |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Autres numéros CAS |
132194-25-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



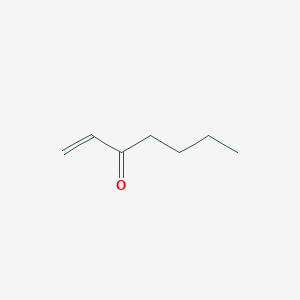

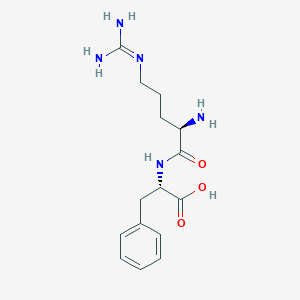

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
